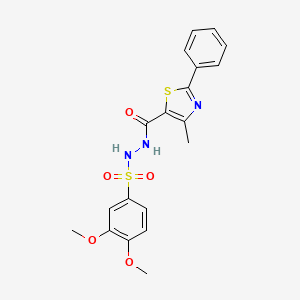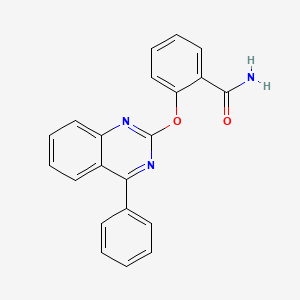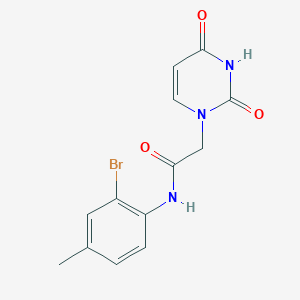
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, also known as DMPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPTC is a thiazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not fully understood, but it has been reported to act through various pathways. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and DNA polymerase. It has also been reported to inhibit the aggregation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have various biochemical and physiological effects. In cancer cells, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In models of Parkinson's and Alzheimer's disease, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been shown to protect neurons from oxidative stress and prevent the aggregation of amyloid-beta protein. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. Additionally, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown promising results in various scientific research fields, making it a potential candidate for further investigation. However, there are also limitations to the use of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in lab experiments. The mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide on normal cells and tissues need to be further investigated to determine its safety and potential side effects.
Orientations Futures
There are several future directions for the investigation of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. One potential direction is to further investigate its anti-cancer activity and its potential use in cancer therapy. Another direction is to investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to elucidate the molecular targets of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and its mechanism of action. Finally, the safety and potential side effects of N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide need to be further investigated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been synthesized through various methods, including the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-phenyl-4-methylthiazole-5-carbohydrazide with 3,4-dimethoxybenzenesulfonyl isocyanate in the presence of triethylamine. Both methods have been reported to yield N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide with high purity and yield.
Applications De Recherche Scientifique
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has shown potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to exhibit anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. In addition, N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide has been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N'-(3,4-dimethoxyphenyl)sulfonyl-4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-12-17(28-19(20-12)13-7-5-4-6-8-13)18(23)21-22-29(24,25)14-9-10-15(26-2)16(11-14)27-3/h4-11,22H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCIRTNOTVZFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680497.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![3,4-difluoro-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680567.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
